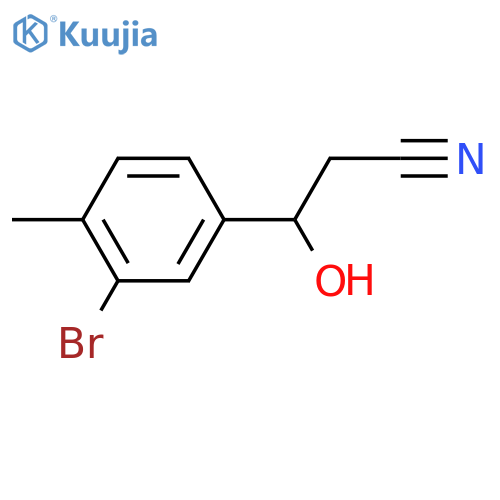Cas no 1149358-08-6 (3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile)

1149358-08-6 structure
商品名:3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- Benzenepropanenitrile, 3-bromo-β-hydroxy-4-methyl-
- 3-Bromo-β-hydroxy-4-methylbenzenepropanenitrile
- 3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile
- SCHEMBL611207
- 1149358-08-6
- EN300-1910320
-
- インチ: 1S/C10H10BrNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4H2,1H3
- InChIKey: XYUVEKYNBWDJJD-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(=C(C=1)Br)C)(O)CC#N
計算された属性
- せいみつぶんしりょう: 238.99458g/mol
- どういたいしつりょう: 238.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 44Ų
じっけんとくせい
- 密度みつど: 1.474±0.06 g/cm3(Predicted)
- ふってん: 411.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 12.93±0.20(Predicted)
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910320-2.5g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1910320-0.5g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1910320-5.0g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-1910320-10.0g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-1910320-5g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1910320-0.25g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1910320-0.1g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1910320-10g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1910320-1g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1910320-0.05g |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile |
1149358-08-6 | 0.05g |
$468.0 | 2023-09-18 |
3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile 関連文献
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
1149358-08-6 (3-(3-bromo-4-methylphenyl)-3-hydroxypropanenitrile) 関連製品
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
